molecular formula C13H12BNO4S B13724596 [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid

[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid

Cat. No.: B13724596
M. Wt: 289.1 g/mol
InChI Key: GBANIUPTCMXSKV-UHFFFAOYSA-N
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Description

[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid is a boronic acid derivative that features a phenyl ring substituted with a nitrobenzylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound’s unique structure makes it a valuable reagent in various chemical transformations and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid typically involves the introduction of the nitrobenzylthio group to a phenylboronic acid derivative. One common method is the reaction of 4-bromophenylboronic acid with 2-nitrobenzylthiol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The boronic acid group can be converted to a hydroxyl group.

    Substitution: The nitrobenzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the nitrobenzylthio group.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group results in [4-[(2-Aminobenzyl)thio]phenyl]boronic acid.

    Reduction: Reduction of the boronic acid group yields [4-[(2-Nitrobenzyl)thio]phenyl]methanol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The nitrobenzylthio group can be selectively modified to introduce fluorescent or affinity tags, enabling the visualization and isolation of target proteins.

Medicine

In medicine, this compound derivatives have potential applications as therapeutic agents. The boronic acid moiety can inhibit proteasome activity, making it a potential candidate for the development of anticancer drugs.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it valuable in the production of high-performance materials with unique properties.

Mechanism of Action

The mechanism of action of [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases. The nitrobenzylthio group can also participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative without the nitrobenzylthio group.

    4-Bromophenylboronic acid: A precursor in the synthesis of [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid.

    2-Nitrobenzylthiol: A key reagent used in the synthesis of the target compound.

Uniqueness

This compound is unique due to the presence of both the boronic acid and nitrobenzylthio groups. This combination allows for a wide range of chemical transformations and applications in various fields. The nitrobenzylthio group provides additional functionality that can be exploited in synthetic and biological studies, making this compound a versatile and valuable reagent.

Properties

Molecular Formula

C13H12BNO4S

Molecular Weight

289.1 g/mol

IUPAC Name

[4-[(2-nitrophenyl)methylsulfanyl]phenyl]boronic acid

InChI

InChI=1S/C13H12BNO4S/c16-14(17)11-5-7-12(8-6-11)20-9-10-3-1-2-4-13(10)15(18)19/h1-8,16-17H,9H2

InChI Key

GBANIUPTCMXSKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)SCC2=CC=CC=C2[N+](=O)[O-])(O)O

Origin of Product

United States

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